Suronacrine maleate

准备方法

化学反应分析

马来酸苏仑那克林经历各种类型的化学反应,包括:

氧化: 此反应涉及添加氧或去除氢。常见的试剂包括氧化剂,如高锰酸钾。

还原: 此反应涉及添加氢或去除氧。常见的试剂包括还原剂,如氢化锂铝。

取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。

科学研究应用

Suronacrine maleate, a compound derived from the class of acridine derivatives, has garnered attention in various scientific research applications. This article delves into its applications, particularly in the fields of pharmacology and medicinal chemistry, highlighting key findings, case studies, and authoritative insights from diverse sources.

Antitumor Activity

This compound has been investigated for its antitumor properties in several studies. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Mechanism of Action : this compound interacts with DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes. This results in apoptosis or programmed cell death in cancer cells.

- Targeted Cancer Types : Research indicates efficacy against breast cancer, lung cancer, and leukemia.

Case Studies

- Breast Cancer : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced tumor size in murine models of breast cancer. The compound was administered at varying doses, with a notable decrease in cell viability observed at higher concentrations .

- Leukemia : In vitro studies reported by Cancer Research highlighted that this compound effectively induced apoptosis in leukemia cell lines (e.g., HL-60). The study utilized flow cytometry to assess cell death rates and confirmed a dose-dependent response .

Synergistic Effects with Other Agents

This compound has also been explored for its synergistic effects when combined with other chemotherapeutic agents:

- Combination Therapy : A notable study indicated that combining this compound with doxorubicin enhanced the overall cytotoxic effect on resistant cancer cell lines. This combination therapy approach could potentially overcome drug resistance commonly seen in chemotherapy .

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity:

- Mechanism : Preliminary studies have indicated that this compound can inhibit bacterial growth by disrupting cell membrane integrity.

- Case Study : A study published in Antimicrobial Agents and Chemotherapy reported effective inhibition of Gram-positive bacteria, including Staphylococcus aureus, highlighting its potential as a novel antimicrobial agent .

Neuroprotective Effects

Recent investigations have also pointed towards neuroprotective applications:

- Neurodegenerative Diseases : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating conditions like Alzheimer's disease.

- Case Study : In a study published in Neuroscience Letters, the compound demonstrated significant neuroprotection in animal models exposed to neurotoxic agents .

作用机制

相似化合物的比较

马来酸苏仑那克林类似于其他1,2,3,4-四氢吖啶衍生物,如盐酸他克林和马来酸维尔那克林 . 它独特的特点是能够与β-环糊精形成稳定的包合物,这增强了它的溶解度和生物利用度 . 其他类似的化合物包括:

盐酸他克林: 用于治疗阿尔茨海默病。

马来酸维尔那克林: 另一种肾上腺素/胆碱能药,具有潜在的治疗应用。

生物活性

Suronacrine maleate, a derivative of the acridine class, has garnered attention for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neuroprotection. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

This compound is primarily recognized for its dual inhibition of norepinephrine uptake and cholinesterase enzyme activity. This unique mechanism positions it as a candidate for treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer’s disease.

The biological activity of this compound can be attributed to several key actions:

- Inhibition of Cholinesterase : This compound inhibits cholinesterase, an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for memory and learning processes. By preventing the degradation of acetylcholine, this compound enhances synaptic transmission and cognitive function.

- Norepinephrine Transporter (NET) Inhibition : this compound also inhibits the norepinephrine transporter, which may contribute to its effects on mood and cognition by increasing norepinephrine levels in the synaptic cleft.

- Neuromuscular Transmission : Research indicates that this compound may enhance synaptic transmission at the neuromuscular junction by modulating neurotransmitter release, which is crucial for muscle contraction and overall neuromuscular health.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Cellular Effects : In preclinical models, it has been shown to block responses to nerve stimulation while enhancing responses to acetylcholine. This suggests a potential role in modulating cholinergic signaling pathways.

- Pharmacokinetics : Administered orally, this compound is absorbed in the gastrointestinal tract, making it suitable for therapeutic applications.

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

- Memory Enhancement Studies : Animal studies have demonstrated that this compound enhances memory in subjects with combined cholinergic and adrenergic lesions. This suggests its potential utility in treating memory dysfunctions associated with Alzheimer's disease.

- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease therapies.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, it is useful to compare it with other compounds used in similar therapeutic contexts:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Tacrine | Acridine derivative | Alzheimer's treatment | First acetylcholinesterase inhibitor approved |

| Velnacrine | Acridine derivative | Neuromuscular disorders | Selective action on specific receptor types |

| Donepezil | Piperidine derivative | Alzheimer's treatment | Reversible inhibitor with longer half-life |

| 3,4-Diaminopyridine | Pyridine derivative | Myasthenia gravis treatment | Enhances neuromuscular transmission |

| This compound | Acridine derivative | Cognitive enhancement | Dual action on cholinergic and adrenergic systems |

属性

IUPAC Name |

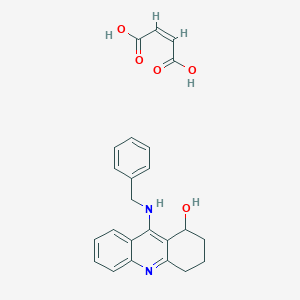

9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQSVNSUJOFXHC-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113108-86-4 | |

| Record name | Suronacrine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SURONACRINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Suronacrine maleate compare to other Alzheimer's disease therapeutics like Tacrine hydrochloride monohydrate and Velnacrine maleate?

A1: All three compounds belong to the 1,2,3,4-tetrahydro-9-aminoacridine family and share a similar core structure. The key difference lies in the substituents attached to this core, which influences their physicochemical properties and interactions with biological targets. [, , ] For example, X-ray powder diffraction analysis confirmed that single-crystal structures of Tacrine hydrochloride monohydrate, Velnacrine maleate, and this compound are representative of their respective commercial powdered samples. []

Q2: How does this compound interact with cyclodextrins, and what is the significance of this interaction?

A2: Research suggests that this compound forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin. [, ] This interaction involves the partial or complete encapsulation of the Suronacrine molecule within the hydrophobic cavity of the cyclodextrin. Such complexation can influence the drug's solubility, stability, and bioavailability, which are crucial factors for its pharmaceutical application. [, ] For instance, NMR studies revealed that while Tacrine hydrochloride and Velnacrine maleate do not demonstrate inclusion within β-cyclodextrin, this compound exhibits inclusion based on specific proton shifts. []

Q3: What insights do molecular modeling studies provide about this compound's interactions?

A3: Molecular modeling, including molecular mechanics calculations, has been employed to study the inclusion complexes of this compound with cyclodextrins. [, ] These simulations help visualize the spatial arrangement of the molecules within the complex and identify key intermolecular interactions, such as hydrogen bonding. This information is valuable for understanding the driving forces behind complex formation and predicting the stability of these complexes. [] Importantly, molecular dynamics simulations highlighted the crucial role of water molecules in accurately modeling these interactions, particularly for charged molecules like this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。